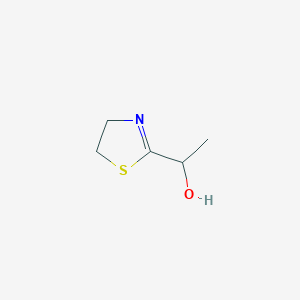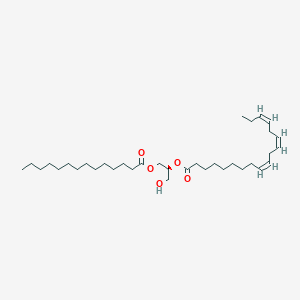
DG(14:0/18:3(9Z,12Z,15Z)/0:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as diacylglycerol or DAG(14:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(14:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(14:0/18:3(9Z, 12Z, 15Z)) pathway. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
DG(14:0/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.
Scientific Research Applications
Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is utilized in nuclear material analysis, specifically in safeguards verification measurements. DGS, an active-interrogation nondestructive assay technique, aids in determining the composition of nuclear material samples. It compares the ratios of fission product gamma-ray peak intensities, which is essential for identifying high-radioactivity nuclear materials (Rodriguez et al., 2019).
Artificial Neural Network Models in Diesel Electric Generator Performance
Artificial Neural Networks (ANNs) are employed to predict the performance and exhaust emissions of diesel electric generators (DGs). This approach is significant in controlling air pollution and greenhouse gas emissions, particularly CO2. ANNs aid in forecasting critical parameters like CO/CO2 ratios and flue gas temperature, ensuring efficient DG operations (Ganesan et al., 2015).
Application in Distributed Generation Technologies
Distributed generation (DG) represents a transformative approach in the electric power sector, where small generating plants, typically green energy sources, are located close to load buses. This method enhances stability and reliability in power systems, particularly in smart cities. DGs significantly impact active and reactive power losses and voltage profiles in distribution networks (Chillab et al., 2023).
Role in Interstellar Medium (ISM) Study
The Dwarf Galaxy Survey (DGS) program focuses on studying low-metallicity galaxies. Utilizing far-infrared and submillimetre observations, it provides insights into the physics of the interstellar medium of low metallicity dwarf galaxies. The DGS sheds light on dust and gas properties and ISM heating and cooling processes across a wide range of galaxies with varying metallicities and star formation rates (Madden et al., 2013).
Distributed Generation in Power Loss Minimization
Optimal placement and sizing of distributed generation units, using techniques like Genetic Algorithms, are crucial in minimizing power losses in distributed power systems. Such strategies lead to significant improvements in voltage profiles and overall efficiency of the power distribution network (Musa & Hashim, 2019).
properties
Product Name |
DG(14:0/18:3(9Z,12Z,15Z)/0:0) |
|---|---|
Molecular Formula |
C35H62O5 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C35H62O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h5,7,11,13,16-17,33,36H,3-4,6,8-10,12,14-15,18-32H2,1-2H3/b7-5-,13-11-,17-16-/t33-/m0/s1 |
InChI Key |
UBVNVODYHAMTDT-IRAKIBEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



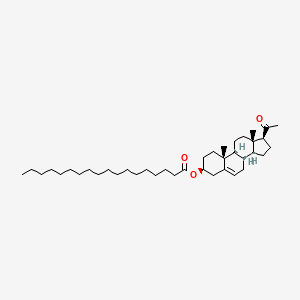
![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)
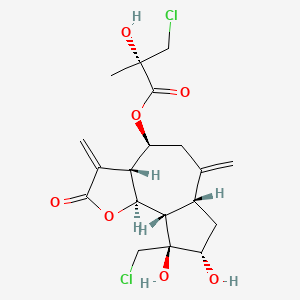
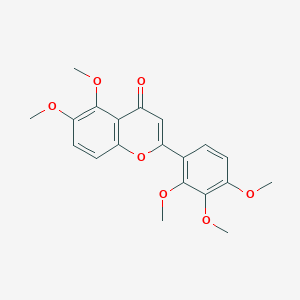
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
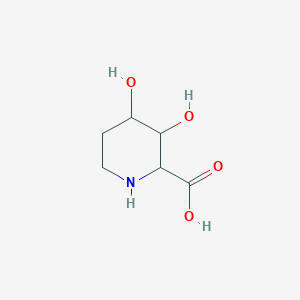
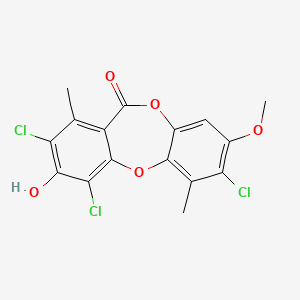
![(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate](/img/structure/B1254867.png)
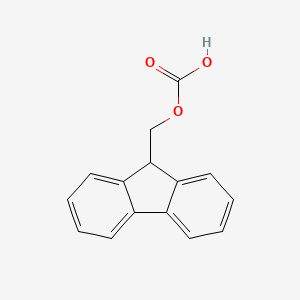
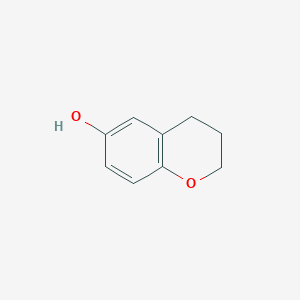
![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)
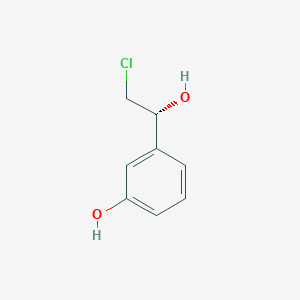
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
